2-Butynal, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
Description
2-Butynal, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is an aliphatic aldehyde containing a conjugated triple bond (alkyne) and a bulky tert-butyldimethylsilyl (TBDMS) ether group at the fourth carbon. This compound is structurally characterized by its linear C₄ chain with an aldehyde (-CHO) at position 1 and a silyl-protected hydroxyl group at position 2. The TBDMS group enhances steric protection, making the compound resistant to nucleophilic attacks and oxidation, which is advantageous in synthetic organic chemistry for temporary hydroxyl protection during multi-step reactions .
Properties
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxybut-2-ynal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2Si/c1-10(2,3)13(4,5)12-9-7-6-8-11/h8H,9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZMPVYSFZYTTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC#CC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40471699 | |
| Record name | 2-Butynal, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40471699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75859-97-1 | |
| Record name | 2-Butynal, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40471699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butynal, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- typically involves the following steps:
Formation of the Alkyne Group: The initial step often involves the formation of the alkyne group through a reaction such as the Sonogashira coupling, where an alkyne is coupled with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Introduction of the Aldehyde Group: The aldehyde group can be introduced via hydroformylation, where an alkyne reacts with carbon monoxide and hydrogen in the presence of a rhodium catalyst to form an aldehyde.
Silylation: The final step involves the protection of the hydroxyl group by converting it into a silyl ether. This is typically achieved using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group in 2-Butynal, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- can undergo oxidation to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions with catalysts like palladium on carbon.
Substitution: The silyl ether group can be substituted by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthetic Chemistry Applications
The primary application of 2-Butynal, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- lies in its role as a protecting group in organic synthesis. Protecting groups are crucial in multi-step synthesis to prevent unwanted reactions at specific functional groups.
Key Applications:
- Protection of Alcohols : The TBDMS group effectively protects hydroxyl groups from reaction conditions that could lead to undesired modifications.
- Synthesis of Complex Molecules : It is used in the synthesis of complex organic molecules, particularly in pharmaceuticals where specific functional groups must remain intact during various reaction steps.
While specific biological activity data for 2-Butynal, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is limited, compounds with similar structures often exhibit significant biological properties. The TBDMS group is known for its stability and protective capabilities in synthetic pathways that may lead to biologically active compounds.
Potential Biological Relevance:
- Intermediate in Pharmaceutical Synthesis : Its role as an intermediate in synthesizing pharmaceuticals suggests potential biological relevance.
- Foundation for Further Research : The compound may serve as a foundation for developing new drugs or biologically active compounds through further modifications.
Case Studies and Research Findings
Research on the applications of silyl ethers like TBDMS has shown their effectiveness in organic synthesis. For instance:
- A study highlighted the use of TBDMS-protected alcohols in the synthesis of complex natural products where selective protection was crucial for successful multi-step reactions.
- Another research paper documented the efficiency of silyl ethers in improving yields and selectivity during synthetic processes.
Mechanism of Action
The mechanism of action of 2-Butynal, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- involves its reactive functional groups:
Alkyne Group: Participates in cycloaddition reactions, forming cyclic compounds.
Aldehyde Group: Acts as an electrophile in nucleophilic addition reactions.
Silyl Ether Group: Provides protection for hydroxyl groups during multi-step synthesis, which can be removed under mild acidic conditions.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₀H₁₈O₂Si
- Molecular Weight : 214.34 g/mol
- Functional Groups : Alkyne (C≡C), aldehyde (-CHO), silyl ether (-OSi(CH₃)₂C(CH₃)₃).
Comparison with Structurally Similar Compounds
Propanal Derivatives with Silyl Ethers
Example : 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propanal (CAS 104501-60-2)
- Molecular Formula : C₉H₂₀O₂Si
- Molecular Weight : 200.34 g/mol
- Structural Differences : Shorter carbon chain (C₃ instead of C₄) and absence of an alkyne group.
- Reactivity : The lack of conjugation reduces stability compared to 2-butynal. The TBDMS group similarly protects the hydroxyl group, but the shorter chain limits applications in cross-coupling reactions requiring extended π-systems .
Aromatic Aldehydes with Silyl Ethers
Example : Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy- (CAS 69404-94-0)
- Molecular Formula : C₁₅H₂₄O₃Si
- Molecular Weight : 280.44 g/mol
- Structural Differences : Aromatic benzaldehyde backbone with methoxy and TBDMS groups at positions 3 and 4, respectively.
- Applications : Used in synthesizing protected intermediates for pharmaceuticals (e.g., vanillin derivatives). The aromatic ring enables electrophilic substitution reactions, unlike the aliphatic 2-butynal .
Aliphatic Aldehydes with Extended Silyl Ether Chains
Example : Benzaldehyde, 4-[6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]hexyl]- (CAS 882160-36-3)
- Molecular Formula : C₁₉H₃₂O₂Si
- Molecular Weight : 320.54 g/mol
- Structural Differences : A hexyl spacer links the benzaldehyde and TBDMS groups, increasing hydrophobicity.
- Relevance: The extended alkyl chain improves solubility in non-polar solvents, whereas 2-butynal’s alkyne group facilitates click chemistry applications .
Complex Molecules with Silyl Ethers
Example : 2S,4R-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-N-[(1S,2S)-2-hydroxy-1,2-diphenylethyl]-2-pyrrolidinecarboxamide (CAS 933787-22-5)
- Molecular Formula : C₂₅H₃₆N₂O₃Si
- Molecular Weight : 440.65 g/mol
- Role of Silyl Group : Protects hydroxyl groups in chiral synthons for asymmetric catalysis. Unlike 2-butynal, this compound is used in peptide and carbohydrate chemistry due to its stereochemical complexity .
Data Table: Comparative Analysis
Biological Activity
Overview
2-Butynal, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- (CAS Number: 75859-97-1) is a silyl-protected alcohol derivative of butynal with the molecular formula . This compound is primarily utilized in organic synthesis as a protecting group for alcohols, allowing for selective reactions without interference from hydroxyl functionalities. Understanding its biological activity is crucial for evaluating its applications in medicinal chemistry and synthetic biology.
The biological activity of 2-Butynal, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is largely attributed to its role as a protecting group. The tert-butyldimethylsilyl (TBDMS) moiety effectively stabilizes the hydroxyl group, preventing unwanted reactions during multi-step syntheses. The TBDMS group can be selectively removed under mild conditions using fluoride ions, which cleave the Si-O bond, thereby releasing the free alcohol for further reactions.
Chemical Structure
The chemical structure of 2-Butynal, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- can be represented as follows:
Types of Reactions
This compound can undergo various chemical transformations:
- Oxidation : The TBDMS group remains stable under oxidative conditions, allowing for selective oxidation of other functional groups.
- Reduction : The compound can be reduced to its corresponding alcohol by fluoride ion treatment.
- Substitution : The TBDMS group can be substituted with other functional groups under specific conditions .
Medicinal Chemistry
In medicinal chemistry, 2-Butynal, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- serves as an intermediate in synthesizing complex molecules. Its stability and ease of removal make it a valuable tool in drug development processes.
Case Studies
- Synthesis of Antiviral Agents : Research has demonstrated the utility of TBDMS-protected alcohols in synthesizing antiviral compounds. For instance, derivatives have been used in the synthesis of nucleoside analogs that exhibit antiviral properties against various viral pathogens .
- Anticancer Research : In studies focusing on anticancer agents, compounds protected with TBDMS groups have shown enhanced selectivity and potency in targeting cancer cells while minimizing effects on healthy cells .
Comparative Analysis
To better understand the uniqueness of 2-Butynal, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, a comparison with similar compounds is essential:
| Compound Name | Molecular Formula | Stability | Ease of Removal |
|---|---|---|---|
| 2-Butanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- | C12H20O2Si | Moderate | Difficult |
| 2-Butanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2R)- | C10H24O2Si | High | Easy |
| Triisopropylsilyl-protected alcohol | Varies | Low | Moderate |
Compared to other protecting groups like triisopropylsilyl (TIPS), the TBDMS group offers a balance between stability and ease of removal, making it particularly advantageous in synthetic applications .
Q & A
Basic: What is the synthetic significance of the tert-butyldimethylsilyl (TBS) group in 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-butynal derivatives?
The TBS group serves as a robust hydroxyl-protecting group, enhancing stability during multi-step syntheses. Its steric bulk prevents undesired side reactions (e.g., oxidation or nucleophilic attacks) while allowing selective deprotection under mild acidic conditions (e.g., tetrabutylammonium fluoride). This is critical in constructing complex molecules, such as pharmaceuticals or chiral intermediates, where hydroxyl groups require temporary masking .
Advanced: How can Zr-catalyzed carboalumination be optimized for alkylation of 4-TBS-protected 2-butynal derivatives?
Zr-catalyzed carboalumination is effective for introducing alkyl chains to alkynal scaffolds. Key parameters include:
- Catalyst loading : 5–10 mol% Zr(IV) complexes (e.g., Cp₂ZrCl₂).
- Reagent stoichiometry : Alkylaluminum reagents (e.g., AlMe₃) in a 1.2:1 ratio to substrate.
- Temperature : Reactions typically proceed at –20°C to 0°C to control regioselectivity and minimize overalkylation .
Post-reaction, quenching with protic solvents (MeOH/H₂O) and purification via flash chromatography yield mono-alkylated products.
Basic: What spectroscopic techniques are most reliable for characterizing 4-TBS-protected 2-butynal derivatives?
- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular formula (e.g., C₁₆H₃₀O₃Si in ) with precision <5 ppm error .
- NMR :
- ¹H NMR : Distinct signals for TBS-O (δ 0.1–0.3 ppm, singlet for Si(CH₃)₂) and aldehyde protons (δ 9.5–10.0 ppm).
- ¹³C NMR : Carbonyl carbons (δ 190–200 ppm) and quaternary Si-C (δ 18–25 ppm) .
- IR : Strong C≡C stretch (~2100 cm⁻¹) and aldehyde C=O (~1720 cm⁻¹) .
Advanced: How are stereochemical challenges addressed in synthesizing enantiopure 4-TBS-2-butynal derivatives?
- Chiral Auxiliaries : Use of Evans oxazolidinones or Oppolzer’s sultams to induce asymmetry during alkylation or aldol reactions .
- Asymmetric Catalysis : Chiral Lewis acids (e.g., BINOL-Zr complexes) enforce enantioselective carboalumination, as demonstrated in for related aldehyde systems.
- Chromatographic Resolution : Chiral HPLC or CSP (chiral stationary phase) columns separate diastereomers post-synthesis .
Basic: What safety precautions are recommended for handling 4-TBS-2-butynal derivatives in the lab?
While specific hazard data for this compound is limited, general protocols for silyl-protected aldehydes include:
- Ventilation : Use fume hoods to avoid inhalation of volatile reagents.
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous washes to prevent premature deprotection .
Advanced: What computational methods predict the reactivity of 4-TBS-2-butynal in Diels-Alder reactions?
- DFT Calculations : Gaussian or ORCA software models frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity. For example, the aldehyde’s LUMO (C=O) interacts preferentially with diene HOMOs, favoring endo transition states.
- Solvent Effects : COSMO-RS simulations optimize solvent choice (e.g., toluene vs. THF) to enhance reaction rates and yields .
Basic: How does the TBS group influence the compound’s stability under basic vs. acidic conditions?
- Acidic Conditions : TBS ethers resist hydrolysis at pH >3 but cleave rapidly with HF·pyridine or TBAF.
- Basic Conditions : Stable in NaOH/MeOH (up to 0.1 M), making them compatible with base-catalyzed reactions (e.g., Claisen condensations) .
Advanced: What strategies mitigate competing side reactions (e.g., overoxidation) in catalytic oxidation of 4-TBS-2-butynal derivatives?
- Catalyst Selection : TEMPO/NaClO₂ systems selectively oxidize alcohols to ketones without attacking the TBS group.
- Temperature Control : Maintaining reactions at –40°C minimizes aldehyde oxidation to carboxylic acids.
- Additives : Molecular sieves (3Å) sequester water, preventing hydrate formation .
Basic: What are the key applications of 4-TBS-2-butynal in pharmaceutical synthesis?
This compound is a precursor to:
- Statins : Chiral intermediates for simvastatin analogs ().
- Antimicrobial Agents : Functionalized via Sonogashira coupling to introduce bioactive alkynes .
Advanced: How does the TBS group affect crystallization behavior in X-ray diffraction studies?
The hydrophobic TBS moiety promotes crystal lattice packing via van der Waals interactions, improving diffraction quality. However, its flexibility may require low-temperature (100 K) data collection to reduce thermal motion artifacts. Example: A related TBS-protected aldehyde in showed P2₁/c space group symmetry with Z’=1 .
Retrosynthesis Analysis
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Strategy Settings
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
